N-(6-Nitro-4-cinnolinyl)-acetamide
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Overview
Description
N-(6-Nitro-4-cinnolinyl)-acetamide is a chemical compound with the molecular formula C14H11N5O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-4-cinnolinyl)-acetamide typically involves the nitration of cinnoline derivatives followed by acylation. One common method includes the nitration of 4-cinnolinylamine to produce 6-nitro-4-cinnolinylamine, which is then reacted with acetic anhydride to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitro-4-cinnolinyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-amino-4-cinnolinylacetamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cinnoline derivatives.
Scientific Research Applications
N-(6-Nitro-4-cinnolinyl)-acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-Nitro-4-cinnolinyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-4-cinnolinylamine
- 4-Hydroxy-6-nitrocinnoline
- 4,6-Diaminocinnoline
Uniqueness
N-(6-Nitro-4-cinnolinyl)-acetamide is unique due to its acetamide functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N4O3 |
---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(6-nitrocinnolin-4-yl)acetamide |
InChI |
InChI=1S/C10H8N4O3/c1-6(15)12-10-5-11-13-9-3-2-7(14(16)17)4-8(9)10/h2-5H,1H3,(H,12,13,15) |
InChI Key |
ZCKPXIHVXMJKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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